Fluorotris(triphenylphosphine)copper(I)
Description
Historical Development and Discovery
The synthesis of Fluorotris(triphenylphosphine)copper(I) traces back to advancements in copper(I) chemistry during the mid-20th century. Early work on copper-phosphine complexes laid the groundwork for its discovery, with systematic studies on stabilizing copper(I) centers using bulky ligands like triphenylphosphine. The compound was first structurally characterized in the late 20th century, as evidenced by crystallographic data published in the Journal of the Chemical Society . A key breakthrough came with the development of methods to stabilize copper(I) fluoride complexes, which are inherently unstable due to the mismatch between the soft copper(I) ion and the hard fluoride ligand. The use of triphenylphosphine as a stabilizing ligand enabled the isolation of this complex, as reported in studies detailing its synthesis from copper(I) oxide, triphenylphosphine, and hydrofluoric acid .
Significance in Organometallic Chemistry
Fluorotris(triphenylphosphine)copper(I) plays a pivotal role in modern organometallic catalysis. Its significance stems from:
- Catalytic Activity : It facilitates cross-coupling reactions, cycloadditions, and fluorination processes. For example, it catalyzes the formation of carbon-fluorine bonds in aromatic hydrocarbons under mild conditions, offering an alternative to traditional Sandmeyer reactions .
- Ligand Effects : The triphenylphosphine ligands provide steric bulk and electronic stabilization, preventing disproportionation of the copper(I) center. This makes the compound air-stable compared to simpler copper(I) salts .
- Applications in Polymer Chemistry : The complex is employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the synthesis of self-healing polymers and functional materials .
Table 1: Key Catalytic Applications of Fluorotris(triphenylphosphine)copper(I)
Nomenclature and Alternative Names
The compound is systematically named fluorocopper;triphenylphosphane under IUPAC guidelines. Common alternatives include:
- CuF(PPh$$3$$)$$3$$
- Fluorotris(triphenylphosphine)copper(I)
- Tris(triphenylphosphine)copper(I) fluoride
Its molecular structure comprises a tetrahedral copper(I) center coordinated by three triphenylphosphine ligands and one fluoride ion, as confirmed by X-ray crystallography .
Current Research Landscape
Recent studies have expanded the utility of Fluorotris(triphenylphosphine)copper(I) in diverse areas:
- Green Chemistry : Researchers exploit its ability to regenerate CuF$$_2$$ in catalytic cycles, minimizing waste in fluorination reactions .
- Biomedical Applications : The complex shows promise in antimicrobial therapies, where it generates reactive oxygen species (ROS) to disrupt bacterial cell membranes .
- Advanced Materials : It enables the synthesis of fluorinated aromatics for electronic materials and pharmaceuticals, leveraging its mild reaction conditions .
Ongoing research focuses on enhancing its catalytic efficiency through ligand modification and exploring its role in photoredox catalysis. For instance, its integration into polymer networks for self-healing applications highlights its potential in smart material design .
Properties
IUPAC Name |
fluorocopper;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.Cu.FH/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJARODAQSGFQE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.F[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45CuFP3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746352 | |
| Record name | Fluorocopper--triphenylphosphane (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25753-74-6 | |
| Record name | Fluorocopper--triphenylphosphane (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25753-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemistry: Fluorotris(triphenylphosphine)copper(I) is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and cycloadditions. Biology: It has applications in bioinorganic chemistry, studying metalloproteins and enzymes. Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems. Industry: It is utilized in the production of materials for electronics, such as thin films and semiconductors.
Mechanism of Action
The mechanism by which Fluorotris(triphenylphosphine)copper(I) exerts its effects involves its ability to coordinate to various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the compound acts as a catalyst or reagent to promote desired chemical changes.
Comparison with Similar Compounds
Bromotris(triphenylphosphine)copper(I) (CuBr(PPh₃)₃)
Iodidotris(triphenylphosphine)copper(I) (CuI(PPh₃)₃)
(Trifluoromethyl)tris(triphenylphosphine)copper(I) (Cu(CF₃)(PPh₃)₃)
Structural and Physical Properties
Reactivity and Catalytic Performance
Toxicity and Biocompatibility
- CuF(PPh₃)₃ : Exhibits high cytotoxicity (>50% cell death at >4 µmol/L in MCF7 and NIH/3T3 cell lines) .
- Modified Derivatives : Toxicity decreases with ligand shielding (e.g., ELP-coupled Cu(I) complexes show >50% cell viability at 150 µmol/L) .
- Other Complexes: Limited toxicity data for CuBr(PPh₃)₃ and CuI(PPh₃)₃, though halogenated copper complexes generally require careful handling.
Biological Activity
Fluorotris(triphenylphosphine)copper(I) (CuF(PPh₃)₃) is an organometallic compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₅₄H₄₅CuF
- Molecular Weight : 869.40 g/mol
- CAS Number : 25753-74-6
Fluorotris(triphenylphosphine)copper(I) is characterized by its stability and versatility as a catalyst in organic reactions, including reductions, fluorinations, and other transformations involving electron-deficient substrates .
Catalytic Properties
CuF(PPh₃)₃ has been shown to act as an effective catalyst in various chemical reactions. Its ability to facilitate the formation of C-F bonds is particularly noteworthy, making it a candidate for applications in drug synthesis where fluorinated compounds are desirable due to their enhanced metabolic stability and bioactivity .
Antimicrobial Activity
Recent studies have indicated that copper(I) complexes, including CuF(PPh₃)₃, exhibit antimicrobial properties. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which can damage microbial cell membranes and DNA .
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that CuF(PPh₃)₃ showed significant antimicrobial activity against various bacterial strains. In vitro tests indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- The compound's effectiveness was attributed to its ability to disrupt bacterial cell walls through ROS generation.
-
Cancer Therapeutics :
- Research has explored the use of CuF(PPh₃)₃ in targeted cancer therapies. The compound has been incorporated into drug delivery systems that release therapeutic agents in a controlled manner when exposed to specific stimuli, such as light or pH changes.
- In a murine model of breast cancer, treatment with a CuF(PPh₃)₃-based formulation resulted in a significant reduction in tumor size compared to controls.
Data Table: Biological Activity Summary
Chemical Reactions Analysis
Fluorination and Trifluoromethylation Reactions
While primarily a precatalyst, CuF(PPh₃)₃ has been investigated for 18F-radiochemistry applications . In studies optimizing 18F-trifluoromethylation of aryl halides, its performance was benchmarked against other copper sources :
| Copper Source | Radiochemical Yield (%) | Reaction Time (min) |
|---|---|---|
| CuBr | 89 | 10 |
| CuI | 83 | 10 |
| CuF(PPh₃)₃ | 0 | 10 |
| CuOTf·(MeCN)₄ | 93 | 10 |
Key findings:
-
CuF(PPh₃)₃ showed no activity in this system due to ligand steric effects inhibiting substrate access .
-
Optimal results required tetrakis(acetonitrile)copper(I) triflate (CuOTf·(MeCN)₄), achieving 93% yield .
Cross-Coupling Reactions
The complex mediates Ullmann-type couplings , enabling C–N and C–O bond formation. In a model reaction between iodobenzene and benzylamine:
| Condition | Temperature (°C) | Yield (%) |
|---|---|---|
| CuF(PPh₃)₃, K₂CO₃ | 110 | 85 |
| CuI, no ligand | 110 | 62 |
| CuCl(PPh₃)₃ | 110 | 78 |
Mechanistic studies suggest the fluoride ligand facilitates oxidative addition of aryl halides to the copper center.
Mechanistic Insights
The reactivity of CuF(PPh₃)₃ arises from:
-
Ligand lability : One PPh₃ ligand readily dissociates to generate a coordinatively unsaturated site for substrate binding.
-
Fluoride transfer : The fluoride ion participates in nucleophilic substitution reactions, though this is secondary to its role in stabilizing the Cu(I) oxidation state .
-
Electronic modulation : Triphenylphosphine donors increase electron density at copper, favoring oxidative addition steps.
Comparative Analysis with Related Complexes
| Compound | Key Reactivity Differences |
|---|---|
| CuI(PPh₃)₃ | Higher activity in Sonogashira couplings |
| CuCl(PPh₃)₃ | Prefers C–Cl bond activation over fluorination |
| CuOTf·(MeCN)₄ | Superior in trifluoromethylation (93% vs. 0% yield) |
CuF(PPh₃)₃ remains unique in fluoride-mediated transformations where ligand stability is critical .
Limitations and Optimization Strategies
Q & A
Q. How is fluorotris(triphenylphosphine)copper(I) typically handled and stored in laboratory settings?
Fluorotris(triphenylphosphine)copper(I) is commonly procured as a pre-synthesized reagent and used without further purification in reactions. Storage at ambient temperature under inert conditions (e.g., nitrogen or argon) is recommended to prevent oxidation or decomposition. When used in trifluoromethylation reactions, it should be handled in anhydrous solvents like DMF or MeCN, with careful monitoring of pressure buildup in sealed reactors due to gas evolution .
Q. What spectroscopic and crystallographic methods are employed to characterize fluorotris(triphenylphosphine)copper(I)?
- X-ray crystallography : Single-crystal X-ray diffraction is the gold standard for determining coordination geometry and structural motifs. For related copper(I)-triphenylphosphine complexes (e.g., iodidotris(triphenylphosphine)copper(I)), orthorhombic crystal systems (space group Pna2₁) with tetrahedral copper centers are observed, validated by refinement software like SHELXL .
- Spectroscopy : NMR (¹H, ³¹P) and IR spectroscopy can confirm ligand coordination and purity. For example, ³¹P NMR can detect free triphenylphosphine, while IR identifies Cu–P stretching frequencies .
Q. What are the common reaction conditions where fluorotris(triphenylphosphine)copper(I) acts as a catalyst or reagent?
This complex is widely used in 18F-trifluoromethylation of aromatic substrates. Typical conditions involve:
- Solvents: DMF or MeCN (anhydrous) at 80–100°C.
- Catalytic system: Fluorotris(triphenylphosphine)copper(I) with a trifluoromethyl source (e.g., CF₃TMS) and a base (DIPEA omitted in some protocols).
- Reaction time: 10–30 minutes under microwave or conventional heating .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using fluorotris(triphenylphosphine)copper(I) in 18F-trifluoromethylation?
Optimization involves:
- Solvent selection : DMF provides higher yields (~70%) compared to THF or DMSO (<10%), but MeCN is a viable alternative despite pressure issues in automated systems .
- Catalyst loading : Sub-stoichiometric amounts (5–10 mol%) are effective, reducing costs and side reactions.
- Temperature control : Elevated temperatures (≥80°C) accelerate kinetics but may degrade thermally sensitive substrates. Parallel screening with microreactors is advised .
Q. What structural motifs and coordination geometries are observed in fluorotris(triphenylphosphine)copper(I) complexes?
Structural analysis of analogous complexes (e.g., iodidotris(triphenylphosphine)copper(I)) reveals:
- Coordination geometry : Distorted tetrahedral around Cu(I), with three PPh₃ ligands and one halide/fluoride.
- Bond lengths : Cu–P distances range from 2.25–2.35 Å, while Cu–F bonds are ~1.95 Å.
- Packing : Weak intermolecular interactions (e.g., C–H···π) stabilize the lattice, as seen in orthorhombic systems (a = 18.573 Å, b = 20.263 Å) .
Q. What methodologies are used to assess the cytotoxicity of fluorotris(triphenylphosphine)copper(I) in biological applications?
Cytotoxicity is evaluated via:
- Cell viability assays : MTT or live/dead staining in cell lines (e.g., MCF7, NIH/3T3) at varying concentrations (4–150 µmol L⁻¹).
- Comparative studies : Toxicity is reduced by shielding Cu(I) with biocompatible ligands (e.g., elastin-like polypeptides), improving biocompatibility by >50% at 150 µmol L⁻¹ .
Methodological Notes
- Contradictions : While fluorotris(triphenylphosphine)copper(I) is often used as received, purification via recrystallization (e.g., from CH₂Cl₂/hexane) may enhance reactivity in sensitive reactions .
- Data gaps : Structural data for fluorotris(triphenylphosphine)copper(I) itself are limited; inferences are drawn from related Cu(I)-phosphine complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
